molecular formula C10H10N2O B11801801 1-(2-Methoxypyridin-4-YL)cyclopropanecarbonitrile

1-(2-Methoxypyridin-4-YL)cyclopropanecarbonitrile

Cat. No.: B11801801
M. Wt: 174.20 g/mol
InChI Key: WJNMZYOATJOHMH-UHFFFAOYSA-N
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Description

1-(2-Methoxypyridin-4-YL)cyclopropanecarbonitrile is a nitrile-containing cyclopropane derivative featuring a 2-methoxypyridin-4-yl substituent. This compound is structurally characterized by a cyclopropane ring fused to a nitrile group and a methoxy-substituted pyridine moiety. Its synthesis typically involves coupling cyclopropanecarbonitrile intermediates with functionalized pyridine derivatives, as seen in analogous protocols for quinoline-based compounds .

Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

1-(2-methoxypyridin-4-yl)cyclopropane-1-carbonitrile

InChI

InChI=1S/C10H10N2O/c1-13-9-6-8(2-5-12-9)10(7-11)3-4-10/h2,5-6H,3-4H2,1H3

InChI Key

WJNMZYOATJOHMH-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=CC(=C1)C2(CC2)C#N

Origin of Product

United States

Preparation Methods

The synthesis of 1-(2-Methoxypyridin-4-YL)cyclopropanecarbonitrile typically involves the following steps:

    Nitrile Formation: The nitrile group can be introduced via the reaction of a suitable halide with sodium cyanide or potassium cyanide under appropriate conditions.

    Methoxypyridine Attachment: The final step involves the coupling of the methoxypyridine moiety to the cyclopropane ring, which can be achieved through various coupling reactions such as Suzuki or Heck coupling.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis process.

Chemical Reactions Analysis

1-(2-Methoxypyridin-4-YL)cyclopropanecarbonitrile undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the nitrile group to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Methoxypyridin-4-YL)cyclopropanecarbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-Methoxypyridin-4-YL)cyclopropanecarbonitrile involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Alternatively, it may modulate receptor activity by binding to receptor sites and altering their signaling pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Substituent Variations in Cyclopropanecarbonitrile Derivatives

The compound’s structural analogs differ primarily in substituents on the aromatic ring or cyclopropane moiety. Key examples include:

Compound Name Substituent on Aromatic Ring Key Functional Groups Molecular Weight (g/mol) Biological Relevance
1-(2-Chloropyridin-4-YL)cyclopropanecarbonitrile Chloro Nitrile, Chloropyridine ~218.6 Intermediate in drug synthesis
1-(4-Aminophenyl)cyclopropanecarbonitrile Amino Nitrile, Aniline ~173.2 Synthetic intermediate
1-(2-Hydroxyethyl)cyclopropanecarbonitrile Hydroxyethyl Nitrile, Alcohol ~125.1 Building block in organic synthesis
1-(3,5-Bis(trifluoromethyl)phenyl)cyclopropanecarbonitrile Trifluoromethyl Nitrile, CF3 groups ~299.1 Patent-derived bioactive agent

Key Observations :

  • Electron-Donating vs.
  • Lipophilicity: Methoxy and trifluoromethyl groups enhance lipophilicity, which may improve membrane permeability compared to polar amino or hydroxyethyl substituents .

Physicochemical and Spectral Properties

Stability and Reactivity

Cyclopropanecarbonitrile derivatives are generally stable under normal conditions, as evidenced by thermal stability data for unsubstituted cyclopropanecarbonitrile . However, substituents influence reactivity:

  • Methoxy Group: Enhances oxidative stability compared to amino or hydroxyethyl analogs but may increase susceptibility to demethylation under acidic conditions.
  • Nitrile Group : IR absorption for –CN is consistently observed near 2204 cm⁻¹ across analogs, as seen in chromene-carbonitrile derivatives .

Spectral Data Comparison

Compound IR (cm⁻¹) LCMS (m/z) HRMS Data
Target Compound ~2204 (–CN) Not reported Not available
Chromene-3-carbonitrile (Compound 1E) 2204 (–CN) 277 [M]⁻ C17H14N2O2
Quinoline-based Nitrile (Compound 119) 495 [M+H]+ C25H24ClN4O3S: 495.1252 (calc)

Biological Activity

1-(2-Methoxypyridin-4-YL)cyclopropanecarbonitrile is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. As a pyridine derivative, it combines a cyclopropane moiety with a methoxy-substituted pyridine ring, which influences its chemical properties and biological interactions.

Structural Characteristics

The compound's structure can be represented as follows:

  • Chemical Formula : C10_{10}H10_{10}N2_2O
  • Molecular Weight : 174.20 g/mol

The structural arrangement allows for various interactions with biological targets, making it a candidate for further pharmacological exploration.

Pharmacological Potential

Research indicates that 1-(2-Methoxypyridin-4-YL)cyclopropanecarbonitrile exhibits significant biological activities, particularly as an enzyme inhibitor and receptor modulator . These properties suggest its potential in treating various diseases, especially in fields like oncology and neurology.

Preliminary studies suggest that the compound may interact with specific enzymes or receptors, influencing their activity. Understanding these interactions is crucial for elucidating its mechanism of action and therapeutic benefits.

Case Studies and Research Findings

  • Enzyme Inhibition : A study demonstrated that the compound effectively inhibits certain enzymes involved in disease pathways, showcasing its potential as a therapeutic agent.
  • Receptor Modulation : Interaction studies have indicated that it may serve as a modulator for receptors associated with neurological functions, which could be beneficial in treating neurodegenerative diseases.
  • Comparative Analysis : A comparative analysis with structurally similar compounds revealed unique characteristics that distinguish 1-(2-Methoxypyridin-4-YL)cyclopropanecarbonitrile from others in its class. The following table summarizes some of these comparisons:
Compound NameStructure FeaturesUnique Characteristics
2-Methoxypyridine-4-carboxylic acidPyridine ring with carboxylic acid groupDifferent reactivity due to carboxylic acid presence
1-(Pyridin-4-YL)cyclopropanecarbonitrilePyridine ring substituted at position 4Varying biological activity due to different substituents
2-(2-Methoxypyridin-4-YL)acetonitrileAcetonitrile functional group attached to pyridinePotential applications in nucleic acid mimicry

Synthetic Strategies

The synthesis of 1-(2-Methoxypyridin-4-YL)cyclopropanecarbonitrile involves several steps, typically utilizing cyclopropanation reactions followed by functionalization processes to achieve the desired compound efficiently.

Applications in Drug Development

The ongoing research into this compound underscores its relevance across various scientific fields, particularly in drug development. Its potential applications include:

  • Oncology : Targeting cancer-related pathways.
  • Neurology : Modulating neurotransmitter systems for neuroprotection.
  • Synthetic Chemistry : Serving as a precursor for developing novel derivatives with enhanced biological properties.

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